molecular formula C10H9Cl2NO B2966549 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone CAS No. 1368998-51-9

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B2966549
CAS No.: 1368998-51-9
M. Wt: 230.09
InChI Key: OLXARTAXJNPBNK-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dihydroindole with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific chlorine substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

2-chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-6-10(14)13-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXARTAXJNPBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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